![molecular formula C22H20ClN5O2S B2371952 2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1040644-19-6](/img/structure/B2371952.png)
2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its ring . The triazole ring, which contains two carbon and three nitrogen atoms, is known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving hydrazine derivatives and ortho esters .
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
- Research has focused on the synthesis and biological assessment of fused heterocyclic 1,2,4-triazoles, including various analogs that exhibit interesting biological properties. This includes the development of novel compounds and an assessment of their pharmacological activity (Karpina et al., 2019).
Structure Analysis and Computational Studies
- Structural analysis and density functional theory calculations have been performed on pyridazine analogs, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. These studies help in understanding the molecular interactions and properties of these compounds (Sallam et al., 2021).
Antiproliferative Activity
- Some derivatives of [1,2,4]triazolo[4,3-b]pyridazin, such as those explored in the synthesis and antiproliferative activity of related compounds, have shown the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Microwave-Assisted Synthesis and Bioactivity
- The microwave-assisted synthesis of various [1,2,4]triazolo derivatives has been studied, focusing on their antibacterial, antifungal, and antitubercular activities. This approach contributes to the development of compounds with potential therapeutic applications (Shiradkar & Kale, 2006).
Positive Inotropic Evaluation
- Certain [1,2,4]triazolo derivatives have been synthesized and evaluated for their positive inotropic activities, suggesting potential applications in cardiovascular therapeutic research (Li et al., 2008).
Antiviral Activity
- Research on triazolo[4,3-b]pyridazine derivatives has included the evaluation of their antiviral activity, specifically against hepatitis-A virus, indicating potential applications in antiviral therapy (Shamroukh & Ali, 2008).
Cytotoxic Agents
- The synthesis and evaluation of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents have been explored, with certain compounds showing potent cytotoxic activity against leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).
Mecanismo De Acción
The mechanism of action would depend on the specific biological target of the compound. Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-15-2-4-16(5-3-15)12-24-20(29)13-27-22(30)28-19(25-27)10-11-21(26-28)31-14-17-6-8-18(23)9-7-17/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVALWSSFFTCTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

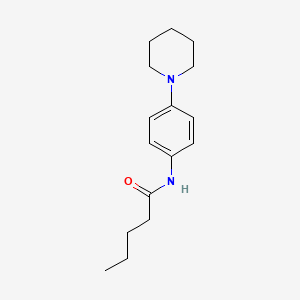

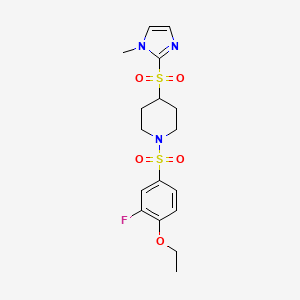
![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)
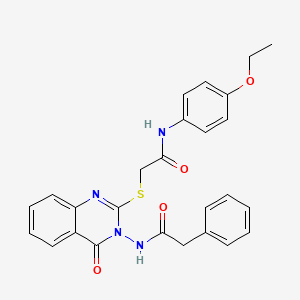
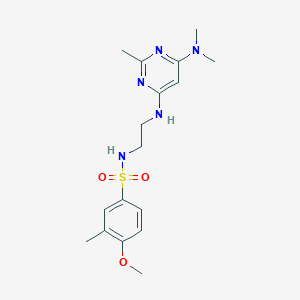

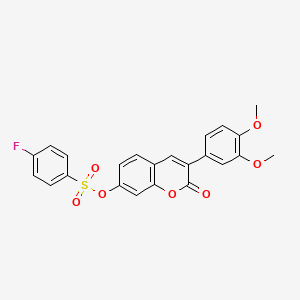
![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)
![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)
![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)
![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)
![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2371892.png)